

An In-depth Technical Guide to L-Azatyrosine (C₈H₁₀N₂O₃)

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Compound of Interest

Compound Name: 5-Methoxy-2-methyl-4-nitroaniline

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Abstract

This technical guide provides a comprehensive overview of L-Azatyrosine, a naturally occurring pyridine-based amino acid with the molecular formula C₈H₁₀N₂O₃. Its formal IUPAC name is (2S)-2-amino-3-(5-hydroxy-2-pyridinyl)propanoic acid^[1]. This document details the compound's significant anti-neoplastic properties, focusing on its mechanism of action, relevant experimental data, and detailed protocols for its synthesis and biological evaluation. L-Azatyrosine has demonstrated potential in cancer research, particularly in its ability to revert transformed phenotypes and inhibit carcinogenesis, making it a compound of interest for further investigation and drug development.

Physicochemical Properties

L-Azatyrosine is a structural analog of L-Tyrosine, with a nitrogen atom replacing a carbon in the aromatic ring. This substitution significantly influences its biological activity. A summary of its key computed physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Weight	182.18 g/mol	[1]
Exact Mass	182.06914219 Da	[1]
XLogP3	-2.8	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	5	[1]

Biological Activity and Mechanism of Action

L-Azatyrosine exhibits notable anti-cancer properties, primarily through its interference with key signaling pathways involved in cell proliferation and transformation.

Reversion of Transformed Phenotypes and Inhibition of Carcinogenesis

In vivo studies have shown that L-Azatyrosine can significantly inhibit chemical carcinogenesis. In a study using transgenic mice harboring the human proto-oncogene c-Ha-ras, topical application of L-Azatyrosine greatly reduced the incidence, number, and size of papillomas induced by a carcinogen[2]. Furthermore, intraperitoneal administration of L-Azatyrosine completely prevented the formation of carcinogen-induced forestomach papillomas[2].

Mechanism of Action: Interference with the Ras-Raf-MEK-ERK Signaling Pathway

The anti-neoplastic effects of L-Azatyrosine are largely attributed to its ability to be incorporated into cellular proteins in place of tyrosine. This incorporation disrupts normal protein function and downstream signaling. A key target of L-Azatyrosine is the Ras-Raf-MEK-ERK pathway, a critical signaling cascade that regulates cell growth and proliferation. L-Azatyrosine has been shown to inhibit the activation of c-Raf-1 kinase, a central component of this pathway. By blocking Raf-1 activation, L-Azatyrosine effectively halts the downstream signaling that leads to uncontrolled cell proliferation.

Restoration of rhoB Gene Expression

Another crucial aspect of L-Azatyrosine's mechanism of action is the restoration of rhoB gene expression[3]. The RhoB protein is a member of the Ras superfamily of small GTPases and is involved in regulating the formation of actin stress fibers, which are essential for maintaining a normal cellular morphology[3]. In many transformed cells, rhoB expression is downregulated. L-Azatyrosine treatment has been observed to restore rhoB expression, leading to the re-establishment of actin stress fibers and a reversion of the transformed phenotype to a more normal morphology[3].

Quantitative Data

The following table summarizes key quantitative data regarding the in vivo efficacy of L-Azatyrosine in inhibiting papilloma formation.

Animal Model	Carcinogen	Treatment Regimen	Outcome	Reference
Transgenic mice with c-Ha-ras	7,12-dimethylbenz[a]anthracene (topical)	2 mg/mouse L-Azatyrosine (topical) every 3 days	Greatly reduced percentage incidence, number, and size of papillomas	[2]
Transgenic mice	Methylnitrosourea (intraperitoneal)	2 mg/mouse L-Azatyrosine (intraperitoneal) every 2 days for 12 weeks	Completely prevented the formation of forestomach papillomas	[2]

Experimental Protocols

Chemical Synthesis of L-Azatyrosine

A practical synthesis of L-Azatyrosine has been described by Myers and Gleason. The following protocol is a summary of their reported method.

Scheme: Alkylation of the enolate of pseudoephedrine glycineamide with 2-iodo-5-methoxypyridine, followed by acidic hydrolysis.

Step 1: Preparation of Pseudoephedrine Glycinamide

- To a solution of pseudoephedrine in an appropriate solvent, add a base (e.g., LiCl) and methyl glycinate.
- Stir the reaction mixture at room temperature until the formation of pseudoephedrine glycineamide is complete.
- Isolate and purify the product.

Step 2: Alkylation with 2-Iodo-5-methoxypyridine

- Dissolve pseudoephedrine glycineamide in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C.
- Add a strong base (e.g., lithium hexamethyldisilazide) to form the enolate.
- Add a solution of 2-iodo-5-methoxypyridine in the same solvent.
- Allow the reaction to warm to room temperature and stir until the alkylation is complete.
- Quench the reaction and perform an extractive workup to isolate the protected L-Azatyrosine derivative.

Step 3: Deprotection

- Treat the protected L-Azatyrosine derivative with a strong acid (e.g., aqueous NaOH followed by neutralization) to hydrolyze the amide and ether groups.
- Purify the final product, L-Azatyrosine, by crystallization or chromatography.

Disclaimer: This is a summarized protocol. For detailed experimental conditions, reagent quantities, and safety precautions, refer to the original publication by Myers, A. G.; Gleason, J. L. J. Org. Chem. 1996, 61, 813-815.[\[4\]](#)

Western Blot Analysis for RhoB Protein Expression

This protocol outlines a general method for assessing changes in RhoB protein expression in cultured cells following treatment with L-Azatyrosine.

1. Cell Culture and Treatment:

- Plate cells at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of L-Azatyrosine or a vehicle control for a predetermined time (e.g., 24, 48 hours).

2. Cell Lysis:

- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Collect the cell lysates and clarify by centrifugation.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer:

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for RhoB overnight at 4°C.

- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

6. Detection:

- Wash the membrane with TBST.
- Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- Normalize the RhoB band intensity to a loading control (e.g., GAPDH or β -actin).

Quantitative Real-Time PCR (qRT-PCR) for rhoB mRNA Expression

This protocol provides a general framework for measuring changes in rhoB mRNA levels in response to L-Azatyrosine treatment.

1. Cell Culture and Treatment:

- Culture and treat cells with L-Azatyrosine as described in the Western blot protocol.

2. RNA Extraction:

- Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer.

3. cDNA Synthesis:

- Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

4. qRT-PCR:

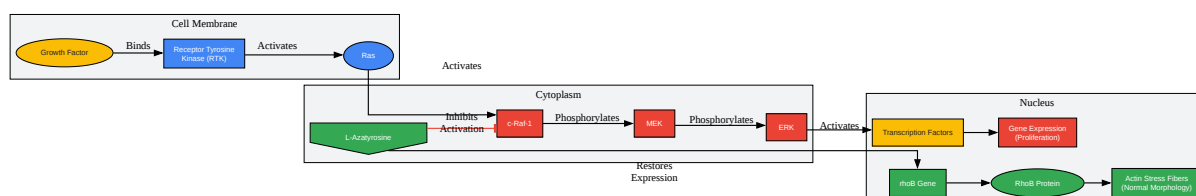
- Prepare a reaction mixture containing cDNA, SYBR Green or a TaqMan probe specific for rhoB, forward and reverse primers for rhoB, and a PCR master mix.

- Perform the qRT-PCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

5. Data Analysis:

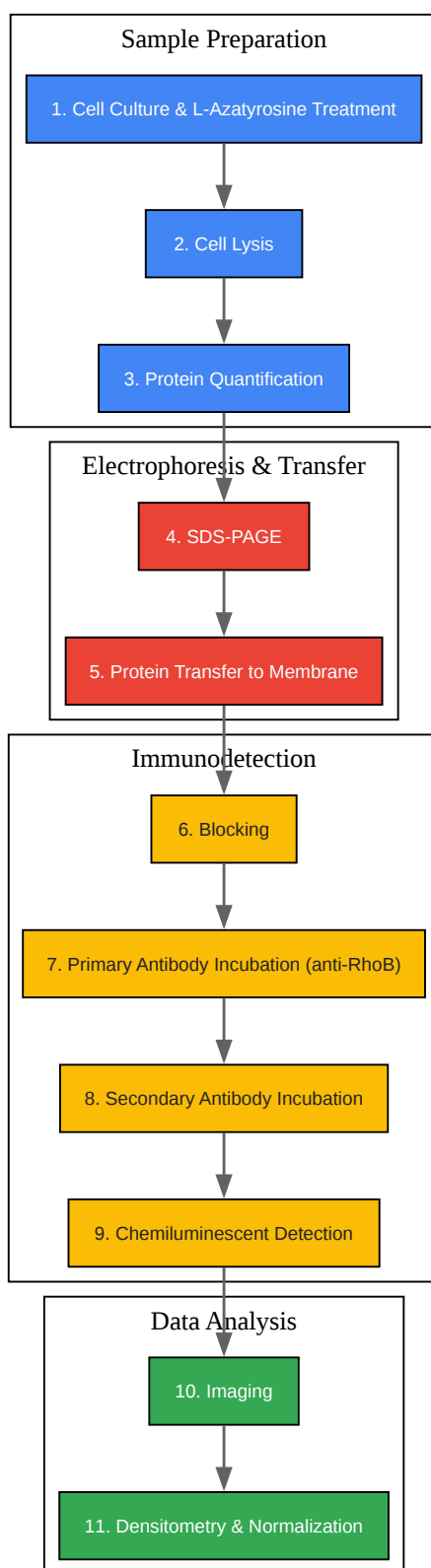
- Determine the cycle threshold (Ct) values for rhoB and a reference gene (e.g., GAPDH or ACTB).
- Calculate the relative expression of rhoB mRNA using the $\Delta\Delta C_t$ method.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of action of L-Azatyrosine.



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Caption: Experimental workflow for Western blot analysis.

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